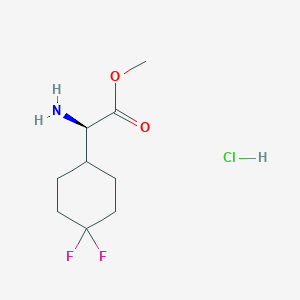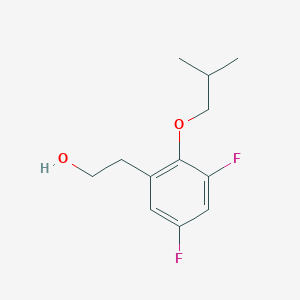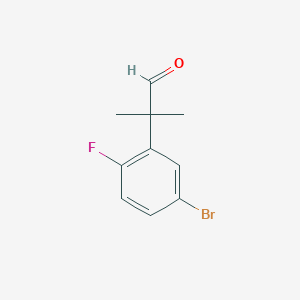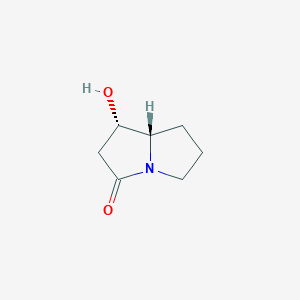![molecular formula C11H13N3 B13086866 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C({11})H({13})N(_{3}) This compound features a pyridine ring substituted with a nitrile group and an amino group bonded to a 3-methylbut-2-en-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-2-carbonitrile and 3-methylbut-2-en-1-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.
化学反应分析
Types of Reactions
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and functional groups make it versatile for various applications.
作用机制
The mechanism by which 5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
5-Aminopyridine-2-carbonitrile: Lacks the 3-methylbut-2-en-1-yl group, resulting in different reactivity and applications.
3-Methylbut-2-en-1-ylamine: Lacks the pyridine and nitrile groups, limiting its use in complex synthesis.
Pyridine-2-carbonitrile: Lacks the amino and 3-methylbut-2-en-1-yl groups, making it less versatile.
Uniqueness
5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
5-(3-methylbut-2-enylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9(2)5-6-13-11-4-3-10(7-12)14-8-11/h3-5,8,13H,6H2,1-2H3 |
InChI 键 |
WWYWMACWMMUNFX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCNC1=CN=C(C=C1)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
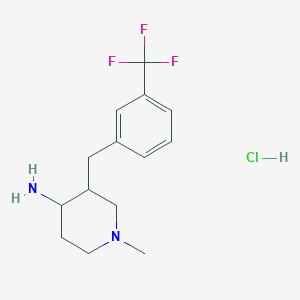



![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)

